molecular formula C22H21FN4O B11327233 N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11327233
M. Wt: 376.4 g/mol
InChI Key: ZRYQKDBCZOKFKE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach includes the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with 3,5-dimethylpyrazole under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as an enzyme inhibitor. It is being studied for its ability to modulate various biological pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It binds to enzymes and receptors, inhibiting their activity and modulating signaling pathways. This interaction can lead to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-(4-ethoxyphenyl)-3-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

Compared to similar compounds, N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits unique properties due to the presence of the fluorine atom. This fluorine substitution enhances its binding affinity to biological targets and improves its metabolic stability, making it a more potent and durable candidate for therapeutic applications.

Properties

Molecular Formula

C22H21FN4O

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21FN4O/c1-4-28-19-11-9-18(10-12-19)25-20-13-14(2)24-22-21(15(3)26-27(20)22)16-5-7-17(23)8-6-16/h5-13,25H,4H2,1-3H3

InChI Key

ZRYQKDBCZOKFKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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